4,4-Difluorobutanoic acid

Description

The exact mass of the compound 4,4-Difluorobutanoic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4,4-Difluorobutanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,4-Difluorobutanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

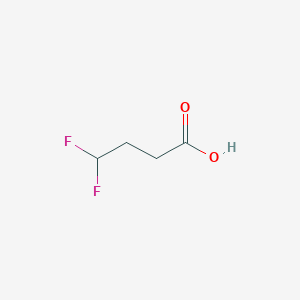

Structure

3D Structure

Propriétés

IUPAC Name |

4,4-difluorobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6F2O2/c5-3(6)1-2-4(7)8/h3H,1-2H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KATHHSJRHUEROK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)O)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40610889 | |

| Record name | 4,4-Difluorobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40610889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

944328-72-7 | |

| Record name | 4,4-Difluorobutanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=944328-72-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4-Difluorobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40610889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4-difluorobutanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 4,4-Difluorobutanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Role of Fluorine in Modern Drug Design

The incorporation of fluorine into molecular scaffolds has become a cornerstone of contemporary medicinal chemistry, offering a powerful tool to modulate a wide array of pharmaceutical properties. The strategic placement of fluorine atoms can significantly influence a molecule's metabolic stability, lipophilicity, binding affinity, and bioavailability. Among the various fluorinated motifs, the gem-difluoro group (CF2) has garnered considerable attention for its ability to serve as a bioisostere for carbonyl groups and for its profound impact on the local electronic environment. This guide provides a detailed examination of the physicochemical properties of 4,4-Difluorobutanoic acid, a valuable building block in the synthesis of novel fluorinated compounds for the pharmaceutical and agrochemical industries. Understanding these core properties is essential for its effective application in the design and development of next-generation therapeutics.[1]

Molecular Structure and Identification

4,4-Difluorobutanoic acid is a four-carbon carboxylic acid with two fluorine atoms attached to the terminal carbon.

Caption: 2D Chemical Structure of 4,4-Difluorobutanoic acid.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of 4,4-Difluorobutanoic acid is critical for its handling, formulation, and application in synthetic chemistry. The following table summarizes key known and computed properties.

| Property | Value | Source |

| Molecular Formula | C₄H₆F₂O₂ | [2] |

| Molecular Weight | 124.09 g/mol | [2] |

| CAS Number | 944328-72-7 | [2] |

| XLogP3 (Computed) | 0.9 | [2] |

| Topological Polar Surface Area (Computed) | 37.3 Ų | [2] |

| Hydrogen Bond Donor Count (Computed) | 1 | [2] |

| Hydrogen Bond Acceptor Count (Computed) | 4 | [2] |

| Rotatable Bond Count (Computed) | 3 | [2] |

Acidity (pKa)

The acidity of a carboxylic acid is a fundamental property influencing its reactivity and behavior in biological systems. The electron-withdrawing nature of the two fluorine atoms is expected to significantly increase the acidity of the carboxylic acid group through inductive effects. While an experimental pKa for 4,4-Difluorobutanoic acid is not available, the pKa of difluoroacetic acid has been experimentally determined to be 1.22 ± 0.03 .[3] This value serves as a strong indicator that 4,4-Difluorobutanoic acid is a considerably strong acid.

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and purity assessment of chemical compounds. While specific experimental spectra for 4,4-Difluorobutanoic acid are not publicly available, predicted spectral data can be a useful tool for researchers.

Predicted Spectroscopic Data:

-

¹H NMR: Proton NMR is expected to show signals corresponding to the protons on the alkyl chain, with splitting patterns influenced by the adjacent fluorine atoms.

-

¹³C NMR: Carbon NMR would reveal four distinct carbon signals, with the chemical shifts of the carbons near the fluorine atoms being significantly affected.

-

¹⁹F NMR: Fluorine NMR is a powerful technique for fluorinated compounds and would provide a characteristic signal for the two equivalent fluorine atoms.

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a strong carbonyl (C=O) stretch and a broad O-H stretch, typical of a carboxylic acid.

-

Mass Spectrometry: The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns.

Experimental Protocols for Physicochemical Property Determination

The following section outlines generalized, yet detailed, experimental protocols for determining the key physicochemical properties of 4,4-Difluorobutanoic acid. These protocols are based on standard laboratory practices and can be adapted for specific instrumentation and regulatory requirements.

Determination of Melting Point (for solid compounds)

Rationale: The melting point is a critical indicator of a compound's purity. A sharp melting range typically signifies a high degree of purity.

Methodology:

-

Sample Preparation: A small amount of the crystalline solid is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

Instrumentation: A calibrated digital melting point apparatus is used.

-

Procedure:

-

The capillary tube is placed in the heating block of the apparatus.

-

The sample is heated at a rapid rate initially to approach the expected melting point.

-

The heating rate is then reduced to 1-2 °C per minute to allow for accurate observation.

-

The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range.

-

Caption: Workflow for Melting Point Determination.

Determination of Aqueous Solubility

Rationale: Aqueous solubility is a crucial parameter for drug candidates, influencing their absorption and distribution in the body.

Methodology:

-

Sample Preparation: An excess amount of 4,4-Difluorobutanoic acid is added to a known volume of deionized water in a sealed vial.

-

Equilibration: The vial is agitated at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is centrifuged or filtered to separate the undissolved solid from the saturated solution.

-

Quantification: The concentration of the dissolved acid in the clear supernatant or filtrate is determined using a suitable analytical method, such as titration with a standardized base or High-Performance Liquid Chromatography (HPLC) with a calibrated standard curve.

Caption: Workflow for pKa Determination via ¹⁹F NMR.

Synthesis and Applications in Drug Development

4,4-Difluorobutanoic acid serves as a valuable synthetic intermediate for introducing the fluorinated butyl moiety into larger molecules. Its synthesis can be achieved through various fluorination strategies applied to suitable precursors.

The presence of the gem-difluoro group can confer several advantageous properties to drug candidates, including:

-

Enhanced Metabolic Stability: The strong carbon-fluorine bonds can block sites of metabolic oxidation, increasing the drug's half-life.

-

Increased Lipophilicity: The introduction of fluorine can increase the lipophilicity of a molecule, potentially improving its ability to cross cell membranes.

-

Modulation of Acidity/Basicity: As discussed, the gem-difluoro group significantly impacts the pKa of nearby functional groups.

-

Conformational Control: The steric and electronic properties of the difluoromethyl group can influence the conformational preferences of a molecule, which can be crucial for optimal binding to a biological target.

Due to these favorable properties, 4,4-Difluorobutanoic acid and its derivatives are attractive building blocks for the development of new drugs targeting a range of therapeutic areas, including central nervous system disorders and inflammatory diseases. [1]

Safety and Handling

Based on available safety data, 4,4-Difluorobutanoic acid is classified as a combustible liquid that causes severe skin burns and eye damage. [2]Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, should be worn when handling this compound. It should be used in a well-ventilated area, such as a fume hood. For detailed safety information, refer to the supplier's Safety Data Sheet (SDS).

Conclusion

References

-

PubChem. 4,4-Difluorobutanoic acid. National Center for Biotechnology Information. [Link]

-

MySkinRecipes. 4,4-difluorobutanoic acid. [Link]

-

Cheng, J., et al. (2021). Experimental Determination of pKa for 10 PFAS, Mono‑, Di‑, and Trifluoroacetic Acid by 19F-NMR. Environmental Science & Technology, 55(23), 15697–15706. [Link]

-

Parman, E., et al. (2019). Determination of pKa values of fluorocompounds in water using 19F NMR. Journal of Physical Organic Chemistry, 32(6), e3940. [Link]

Sources

Introduction: The Strategic Role of Fluorine in Modern Drug Discovery

An In-Depth Technical Guide to 4,4-Difluorobutanoic Acid (CAS Number 944328-72-7) for Researchers and Drug Development Professionals

The introduction of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry. The unique physicochemical properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a drug candidate's metabolic stability, bioavailability, and binding affinity to its target.[1] It is for these reasons that fluorinated compounds are prevalent in a wide array of therapeutics, from central nervous system (CNS) agents to anti-inflammatory drugs.[2]

4,4-Difluorobutanoic acid (CAS: 944328-72-7) is a valuable building block in this context. Its difluoromethylene group can serve as a bioisostere for other functional groups, modulating the electronic properties and conformational preferences of a lead compound. This guide provides a comprehensive technical overview of 4,4-difluorobutanoic acid, including its synthesis, characterization, and potential applications, with a focus on providing researchers with the foundational knowledge to effectively utilize this compound in their drug discovery programs.

Chemical and Physical Properties

A summary of the key chemical and physical properties of 4,4-difluorobutanoic acid is presented in the table below. These computed properties are sourced from the PubChem database.[3]

| Property | Value |

| Molecular Formula | C₄H₆F₂O₂ |

| Molecular Weight | 124.09 g/mol |

| CAS Number | 944328-72-7 |

| IUPAC Name | 4,4-difluorobutanoic acid |

| Canonical SMILES | C(CC(=O)O)C(F)F |

| XLogP3-AA | 0.9 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 4 |

| Rotatable Bond Count | 3 |

| Topological Polar Surface Area | 37.3 Ų |

| Monoisotopic Mass | 124.03358575 Da |

Synthesis of 4,4-Difluorobutanoic Acid: A Proposed Protocol

The proposed two-step synthesis involves the alkylation of diethyl malonate with a suitable two-carbon electrophile bearing a terminal difluoromethyl group, followed by hydrolysis and decarboxylation.

Caption: Proposed two-step synthesis of 4,4-Difluorobutanoic acid.

Experimental Protocol

Step 1: Synthesis of Diethyl 2-(2,2-difluoroethyl)malonate

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel under an inert atmosphere (e.g., argon or nitrogen), prepare a solution of sodium ethoxide by carefully dissolving sodium metal (1.0 eq) in anhydrous ethanol.

-

Enolate Formation: To the stirred sodium ethoxide solution at room temperature, add diethyl malonate (1.0 eq) dropwise via the dropping funnel. Stir the mixture for 30 minutes to ensure complete formation of the enolate.

-

Alkylation: Add 1,1-difluoro-2-bromoethane (1.0 eq) dropwise to the reaction mixture. An exothermic reaction may be observed.

-

Reaction Completion: After the addition is complete, heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: Cool the reaction mixture to room temperature and quench with water. Extract the aqueous layer with diethyl ether or ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude diethyl 2-(2,2-difluoroethyl)malonate.

-

Purification: Purify the crude product by vacuum distillation.

Step 2: Synthesis of 4,4-Difluorobutanoic Acid

-

Hydrolysis: To a round-bottom flask containing the purified diethyl 2-(2,2-difluoroethyl)malonate, add an aqueous solution of sodium hydroxide (2.5 eq).

-

Saponification: Heat the mixture to reflux and stir vigorously until the ester is fully hydrolyzed (typically 2-3 hours). Monitor by TLC.

-

Acidification and Decarboxylation: Cool the reaction mixture in an ice bath and carefully acidify with concentrated hydrochloric acid until the pH is ~1-2.

-

Isolation: Heat the acidic mixture gently to promote decarboxylation, which is often evidenced by the evolution of carbon dioxide. After gas evolution ceases, cool the mixture.

-

Extraction and Purification: Extract the aqueous solution with a suitable organic solvent like ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield 4,4-difluorobutanoic acid. Further purification can be achieved by recrystallization or distillation.

Analytical Characterization

Thorough characterization of 4,4-difluorobutanoic acid is crucial to confirm its identity and purity. The primary analytical techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of 4,4-difluorobutanoic acid. ¹H, ¹³C, and ¹⁹F NMR spectra will provide a complete picture of the molecule's connectivity and the electronic environment of the nuclei.

¹H NMR Spectroscopy Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in an NMR tube.

-

Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

-

Expected Signals:

-

A triplet of triplets corresponding to the proton on the difluorinated carbon (C4-H) due to coupling with the two fluorine atoms and the adjacent methylene protons.

-

A multiplet for the methylene protons at C3.

-

A triplet for the methylene protons at C2.

-

A broad singlet for the carboxylic acid proton (COOH), which may be exchangeable with D₂O.

-

¹³C NMR Spectroscopy Protocol:

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.

-

Expected Signals:

-

A triplet for the difluorinated carbon (C4) due to one-bond C-F coupling.

-

Signals for the two methylene carbons (C2 and C3).

-

A signal for the carbonyl carbon (C1) of the carboxylic acid.

-

¹⁹F NMR Spectroscopy Protocol:

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Data Acquisition: Acquire a proton-decoupled ¹⁹F NMR spectrum.

-

Expected Signal: A single signal (which may appear as a triplet due to coupling with the C3 protons) is expected for the two equivalent fluorine atoms. The chemical shift will be characteristic of a difluoromethyl group.[6]

Caption: Workflow for NMR-based characterization.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is used to assess the purity of 4,4-difluorobutanoic acid and to confirm its molecular weight. Due to the polarity of the carboxylic acid group, derivatization is often required to improve its volatility for GC analysis.

GC-MS Derivatization and Analysis Protocol:

-

Derivatization (Esterification):

-

Dissolve a small amount of the sample in a suitable solvent (e.g., methanol).

-

Add a few drops of concentrated sulfuric acid or use a milder esterification agent like (trimethylsilyl)diazomethane.

-

Heat the mixture if necessary to drive the reaction to completion. This converts the carboxylic acid to its corresponding methyl ester.

-

-

GC-MS Analysis:

-

Inject an aliquot of the derivatized sample into the GC-MS system.

-

GC Conditions (Typical):

-

Column: A polar capillary column (e.g., WAX-type).

-

Injector Temperature: 250 °C.

-

Oven Program: Start at a low temperature (e.g., 60 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 220-240 °C.

-

-

MS Conditions (Typical):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 30 to 200.

-

-

-

Data Analysis:

-

The retention time of the methyl 4,4-difluorobutanoate peak will be characteristic of the compound under the specific GC conditions.

-

The mass spectrum will show the molecular ion peak (M⁺) and a characteristic fragmentation pattern that can be used to confirm the structure.

-

Applications in Drug Discovery and Development

4,4-Difluorobutanoic acid serves as a key building block for introducing the 4,4-difluorobutyl moiety into drug candidates. This structural motif can be particularly advantageous in the development of therapies for CNS disorders and inflammatory diseases.[1]

Central Nervous System (CNS) Disorders

The development of drugs targeting the CNS is challenging due to the need for compounds to cross the blood-brain barrier (BBB). The incorporation of fluorine can increase the lipophilicity of a molecule, which can enhance its ability to penetrate the BBB.[2] Derivatives of 4,4-difluorobutanoic acid could be explored as modulators of various CNS targets, where the difluoromethyl group can alter binding interactions and metabolic stability. For instance, fluorinated analogs of neurotransmitters or enzyme inhibitors have shown promise in the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's disease.[2][7][8][9]

Inflammatory Diseases

Chronic inflammation is implicated in a wide range of diseases. Small molecule inhibitors of key inflammatory mediators, such as cyclooxygenase (COX) enzymes, are a major class of therapeutics. The introduction of fluorine can enhance the potency and selectivity of such inhibitors. While the direct anti-inflammatory activity of 4,4-difluorobutanoic acid has not been reported, its derivatives could be designed to target enzymes in inflammatory pathways. The difluoromethyl group can participate in hydrogen bonding and other non-covalent interactions within the active site of a target protein, potentially leading to improved inhibitory activity.[10]

Safety and Handling

Hazard Identification:

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 4,4-difluorobutanoic acid is classified as a combustible liquid and causes severe skin burns and eye damage.[3]

-

Hazard Statements:

-

H227: Combustible liquid

-

H314: Causes severe skin burns and eye damage

-

-

Precautionary Statements:

-

P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.

-

P260: Do not breathe dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.

-

P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Handling and Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[1]

-

Handle in a chemical fume hood using appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Ensure an eyewash station and safety shower are readily accessible.

Conclusion

4,4-Difluorobutanoic acid is a valuable and versatile building block for the synthesis of novel fluorinated compounds with potential applications in drug discovery, particularly for CNS and inflammatory disorders. While detailed experimental data for this specific compound is not widely published, this guide provides a robust framework for its synthesis, characterization, and safe handling based on established chemical principles and data from analogous compounds. As the demand for sophisticated fluorinated drug candidates continues to grow, the utility of reagents like 4,4-difluorobutanoic acid will undoubtedly increase, making a thorough understanding of its properties and reactivity essential for researchers in the field.

References

-

How to prepare hexanoic acid starting from diethylmalonate. (2018, June 2). Quora. Retrieved January 29, 2026, from [Link]

-

4,4-difluorobutanoic acid. (n.d.). MySkinRecipes. Retrieved January 29, 2026, from [Link]

-

4,4-Difluoroproline as a Unique 19F NMR Probe of Proline Conformation. (2023, August 4). ChemRxiv. Retrieved January 29, 2026, from [Link]

- Process for Preparing 4,4' Difluorobenzophenone. (n.d.). Google Patents.

-

Synthesis of diethyl malonate in situ. (2007). ResearchGate. Retrieved January 29, 2026, from [Link]

- Preparation method of 4,4'-difluorobenzophenone. (n.d.). Google Patents.

-

4,4-Difluorobutanoic acid. (n.d.). PubChem. Retrieved January 29, 2026, from [Link]

-

4-(3,4-Diethoxyphenyl)-4,4-difluorobutanoic acid. (n.d.). PubChem. Retrieved January 29, 2026, from [Link]

-

3,4-Difluorobutanoic acid. (n.d.). PubChem. Retrieved January 29, 2026, from [Link]

-

Synthesis, anti-inflammatory evaluation and docking studies of some new fluorinated fused quinazolines. (2014). PubMed. Retrieved January 29, 2026, from [Link]

-

Fluorinated molecules in the diagnosis and treatment of neurodegenerative diseases. (2011). Future Medicinal Chemistry. Retrieved January 29, 2026, from [Link]

- Preparation method of diethyl malonate. (n.d.). Google Patents.

-

Structure-Specific Aerobic Defluorination of Short-Chain Fluorinated Carboxylic Acids by Activated Sludge Communities. (2021). ACS Publications. Retrieved January 29, 2026, from [Link]

-

Fluorinated Molecules as Drugs and Imaging Agents in the CNS. (2015). ResearchGate. Retrieved January 29, 2026, from [Link]

-

Synthesis, Anti-Inflammatory Activity, and Docking Simulation of a Novel Styryl Quinolinium Derivative. (2023). MDPI. Retrieved January 29, 2026, from [Link]

-

Synthesis of Diethyl malonate (Malonic ester). (2022, March 31). YouTube. Retrieved January 29, 2026, from [Link]

-

Molecular interactions in short-chain perfluoroalkyl carboxylic acids and aqueous solutions. (2023). Royal Society of Chemistry. Retrieved January 29, 2026, from [Link]

-

Structure-Specific Aerobic Defluorination of Short-Chain Fluorinated Carboxylic Acids by Activated Sludge Communities. (2021). ResearchGate. Retrieved January 29, 2026, from [Link]

-

Computational Molecular Docking and Simulation-Based Assessment of Anti-Inflammatory Properties of Nyctanthes arbor-tristis Linn Phytochemicals. (2023). National Institutes of Health. Retrieved January 29, 2026, from [Link]

-

4,4-Difluoroproline as a Unique 19F NMR Probe of Proline Conformation. (2023). ResearchGate. Retrieved January 29, 2026, from [Link]

-

Fluorinated Molecules and Nanotechnology: Future 'Avengers' against the Alzheimer's Disease?. (2021). MDPI. Retrieved January 29, 2026, from [Link]

-

The Impact of Fluorosis in Neurological Disorders: A Mini-Review. (2019). Asian Journal of Medicine and Biomedicine. Retrieved January 29, 2026, from [Link]

-

Structure-Specific Aerobic Defluorination of Short-Chain Fluorinated Carboxylic Acids by Activated Sludge Communities. (2021). National Institutes of Health. Retrieved January 29, 2026, from [Link]

-

The Potential Effect of Fluorinated Compounds in the Treatment of Alzheimer's Disease. (2020). PubMed. Retrieved January 29, 2026, from [Link]

-

DFT and Molecular Docking Studies of a Set of Non-Steroidal Anti-Inflammatory Drugs: Propionic Acid Derivatives. (2019). ResearchGate. Retrieved January 29, 2026, from [Link]

-

19F Chemical Shifts and Coupling Constants. (n.d.). University of California, Santa Barbara. Retrieved January 29, 2026, from [Link]

-

Molecular interactions in short-chain perfluoroalkyl carboxylic acids and aqueous solutions. (2023). Royal Society of Chemistry. Retrieved January 29, 2026, from [Link]

-

2,2-Difluorobutyric acid. (n.d.). PubChem. Retrieved January 29, 2026, from [Link]

-

Synthesis, In Vitro Anti-Inflammatory Activity, Molecular Docking, Molecular Dynamics and DFT Calculations of Thiazoline-2-Thione Derivatives. (2024). MDPI. Retrieved January 29, 2026, from [Link]

-

Mass Spec 1. (n.d.). Mr. Cole Chemistry. Retrieved January 29, 2026, from [Link]

-

2,2-difluorobutanoic acid. (n.d.). GlobalChemMall. Retrieved January 29, 2026, from [Link]

-

Identification of an Analytical Method Interference for Perfluorobutanoic Acid in Biological Samples. (2021). National Institutes of Health. Retrieved January 29, 2026, from [Link]

Sources

- 1. 4,4-difluorobutanoic acid [myskinrecipes.com]

- 2. Fluorinated molecules in the diagnosis and treatment of neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 4,4-Difluorobutanoic acid | C4H6F2O2 | CID 21122143 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Diethyl Malonate: Versatile Building Block in Organic Synthesis_Chemicalbook [chemicalbook.com]

- 5. quora.com [quora.com]

- 6. chemrxiv.org [chemrxiv.org]

- 7. mdpi.com [mdpi.com]

- 8. journal.unisza.edu.my [journal.unisza.edu.my]

- 9. semanticscholar.org [semanticscholar.org]

- 10. Synthesis, anti-inflammatory evaluation and docking studies of some new fluorinated fused quinazolines - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of 4,4-Difluorobutanoic Acid

Introduction: The Significance of Fluorine in Modern Chemistry

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern drug discovery and materials science. The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced binding affinity, and altered lipophilicity, make fluorinated compounds highly valuable. 4,4-Difluorobutanoic acid (C₄H₆F₂O₂), a saturated carboxylic acid featuring a terminal gem-difluoro group, represents a key building block in this domain. Its structural elucidation and quality control are paramount, relying on a synergistic application of spectroscopic techniques. This guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data expected for 4,4-Difluorobutanoic acid, offering field-proven insights into data interpretation and acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Structural Map

NMR spectroscopy provides the most detailed insight into the molecular skeleton of 4,4-Difluorobutanoic acid. The analysis of ¹H, ¹³C, and ¹⁹F NMR spectra allows for the unambiguous assignment of every atom in the structure. The data presented herein are predicted based on established principles of NMR spectroscopy and analysis of analogous fluorinated compounds.

Proton (¹H) NMR Spectroscopy

The ¹H NMR spectrum is defined by the influence of the highly electronegative fluorine atoms, which deshield adjacent protons and introduce complex spin-spin couplings. Three distinct proton environments are expected.

-

H4 (δ ≈ 6.0 ppm): The single proton on C4 is the most downfield-shifted aliphatic proton due to the direct attachment of two fluorine atoms. Its signal is split into a triplet by the two equivalent fluorine atoms (²JH-F) and further split into a triplet by the two adjacent C3 protons (³JH-H), resulting in a characteristic triplet of triplets (tt) .

-

H3 (δ ≈ 2.2 ppm): The two protons on C3 experience less deshielding. They are coupled to the H4 proton (³JH-H) and the C2 protons (³JH-H), leading to a complex multiplet (m) .

-

H2 (δ ≈ 2.5 ppm): The protons on C2, adjacent to the electron-withdrawing carboxylic acid group, appear as a triplet (t) due to coupling with the C3 protons.

-

H1 (δ ≈ 10-12 ppm): The acidic proton of the carboxyl group typically appears as a broad singlet far downfield, a distinctive feature of carboxylic acids.[1]

Carbon-¹³ (¹³C) NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum will display four unique signals. The key feature is the coupling of carbon nuclei to fluorine (JC-F), which provides definitive structural confirmation.

-

C1 (COOH, δ ≈ 178 ppm): The carboxyl carbon is the most deshielded, appearing significantly downfield.

-

C2 (CH₂, δ ≈ 30 ppm): This methylene carbon, alpha to the carboxyl group, will show a triplet multiplicity due to three-bond coupling to the C4 fluorine atoms (³JC-F).

-

C3 (CH₂, δ ≈ 28 ppm): This methylene carbon will also be split into a triplet due to two-bond coupling with the C4 fluorines (²JC-F).

-

C4 (CHF₂, δ ≈ 113 ppm): The difluorinated carbon experiences a strong downfield shift and is split into a prominent triplet by the two directly attached fluorine atoms (¹JC-F), which is a hallmark of the CF₂ group.

Fluorine-¹⁹ (¹⁹F) NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique for observing fluorinated compounds. For 4,4-Difluorobutanoic acid, a single resonance is expected.

-

F4 (δ ≈ -115 to -125 ppm): The two equivalent fluorine atoms on C4 will produce one signal. This signal will be split into a doublet of triplets (dt) due to the large two-bond coupling to the H4 proton (²JF-H) and the smaller three-bond coupling to the H3 protons (³JF-H). The chemical shift for CF₂ groups in aliphatic chains typically falls within the 110 to 130 ppm range (relative to CFCl₃).[2][3]

Summary of Predicted NMR Data

| Nucleus | Position | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (Hz) |

| ¹H | COOH | 10 - 12 | broad s | - |

| ¹H | H4 | ~ 6.0 | tt | ²JH-F ≈ 56 Hz, ³JH-H ≈ 7 Hz |

| ¹H | H2 | ~ 2.5 | t | ³JH-H ≈ 7 Hz |

| ¹H | H3 | ~ 2.2 | m | - |

| ¹³C | C1 (COOH) | ~ 178 | s | - |

| ¹³C | C4 (CHF₂) | ~ 113 | t | ¹JC-F ≈ 240 Hz |

| ¹³C | C2 (CH₂) | ~ 30 | t | ³JC-F ≈ 4 Hz |

| ¹³C | C3 (CH₂) | ~ 28 | t | ²JC-F ≈ 20 Hz |

| ¹⁹F | F4 | -115 to -125 | dt | ²JF-H ≈ 56 Hz, ³JF-H ≈ 15 Hz |

Protocol: NMR Sample Preparation and Acquisition

Objective: To obtain high-resolution ¹H, ¹³C, and ¹⁹F NMR spectra for structural verification.

Methodology:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of 4,4-Difluorobutanoic acid.

-

Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆) in a clean vial. Deuterated solvents are used to avoid large solvent signals in ¹H NMR.[4]

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.0 ppm).[4]

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup (for a 400 MHz Spectrometer):

-

Insert the sample into the NMR magnet.

-

Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

-

Data Acquisition:

-

¹H NMR: Acquire a standard one-pulse proton spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans for good signal-to-noise.

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, more scans are required (e.g., 1024 or more). A longer relaxation delay (2-5 seconds) may be necessary for quantitative accuracy, especially for the non-protonated carboxyl carbon.

-

¹⁹F NMR: Acquire a proton-coupled ¹⁹F spectrum. ¹⁹F is a high-sensitivity nucleus, often requiring fewer scans than ¹H NMR.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

-

Phase correct the spectra and perform baseline correction.

-

Calibrate the chemical shift axis using the TMS signal (¹H and ¹³C) or an appropriate fluorine reference.

-

Integrate the signals in the ¹H spectrum to determine proton ratios.

-

Caption: Key NMR spin-spin coupling relationships in 4,4-Difluorobutanoic acid.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and powerful tool for identifying the functional groups present in a molecule. The spectrum of 4,4-Difluorobutanoic acid is dominated by absorptions from the carboxylic acid and the carbon-fluorine bonds.

-

O-H Stretch (2500-3300 cm⁻¹): The most prominent feature for a carboxylic acid is an extremely broad absorption band due to the O-H stretching of the hydrogen-bonded dimer.[1][5][6] This broadness is a direct consequence of the strong intermolecular hydrogen bonding between acid molecules.

-

C-H Stretch (2850-3000 cm⁻¹): Aliphatic C-H stretching vibrations will appear as sharper peaks, often superimposed on the broad O-H band.[6]

-

C=O Stretch (1700-1725 cm⁻¹): A very strong and sharp absorption corresponding to the carbonyl stretch of the carboxylic acid is expected in this region. Its precise position can indicate the extent of hydrogen bonding.[5]

-

C-F Stretches (1000-1200 cm⁻¹): Carbon-fluorine bonds produce very strong, characteristic absorptions. For a gem-difluoro group (CF₂), multiple strong bands are expected in the fingerprint region, providing clear evidence of fluorination.

Summary of Key IR Absorptions

| Wavenumber (cm⁻¹) | Bond | Functional Group | Intensity |

| 2500 - 3300 | O-H stretch | Carboxylic Acid | Strong, Very Broad |

| 2850 - 3000 | C-H stretch | Alkane CH₂ | Medium |

| 1700 - 1725 | C=O stretch | Carboxylic Acid | Strong, Sharp |

| 1000 - 1200 | C-F stretch | gem-Difluoro | Strong, Sharp |

Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy

Objective: To quickly obtain a high-quality IR spectrum for functional group identification.

Methodology:

-

Instrument Preparation:

-

Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal. This is crucial to subtract atmospheric CO₂ and H₂O absorptions.

-

-

Sample Application:

-

Place a small drop of liquid 4,4-Difluorobutanoic acid directly onto the center of the ATR crystal.

-

If the sample is solid, place a small amount on the crystal and use the pressure clamp to ensure good contact.

-

-

Data Acquisition:

-

Initiate the sample scan. Typically, 16-32 scans are co-added to produce a spectrum with a good signal-to-noise ratio.

-

-

Data Analysis:

-

The software will automatically ratio the sample spectrum against the background spectrum, generating a final absorbance or transmittance spectrum.

-

Label the major peaks and correlate them to the corresponding functional groups.

-

Caption: Correlation between functional groups and their IR absorption regions.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry is used to determine the molecular weight and gain structural information from the fragmentation patterns of the molecule. The molecular weight of 4,4-Difluorobutanoic acid is 124.09 g/mol .[7]

Ionization and Fragmentation

Using a technique like Electrospray Ionization (ESI) in negative mode, the primary ion observed would be the deprotonated molecule, [M-H]⁻, at an m/z of 123. Under harsher conditions, such as Electron Ionization (EI), the molecular ion (M⁺˙ at m/z 124) may be observed, but it is often weak for carboxylic acids. The fragmentation is typically driven by the loss of stable neutral molecules and radicals.

Key Predicted Fragmentation Pathways:

-

Loss of the Carboxyl Group: A common fragmentation for carboxylic acids is the loss of the •COOH radical (45 Da), leading to a fragment ion at m/z 79.

-

Alpha-Cleavage: Cleavage of the bond between C2 and C3 can lead to the formation of ions at m/z 45 ([COOH]⁺) or m/z 79 ([CHF₂CH₂CH₂]⁺).

-

McLafferty Rearrangement: While less common for this specific structure, it is a potential pathway for carboxylic acids with longer alkyl chains.

-

Loss of HF: Elimination of hydrogen fluoride (20 Da) from fragment ions is a characteristic pathway for fluorinated compounds.

Summary of Predicted Mass Fragments (EI)

| m/z | Predicted Fragment | Identity |

| 124 | [C₄H₆F₂O₂]⁺˙ | Molecular Ion (M⁺˙) |

| 104 | [C₄H₅F₁O₂]⁺ | [M-HF]⁺˙ |

| 79 | [C₃H₄F₂]⁺ | [M-COOH]⁺ |

| 51 | [CHF₂]⁺ | Difluoromethyl cation |

| 45 | [COOH]⁺ | Carboxyl cation |

Protocol: GC-MS Analysis

Objective: To confirm molecular weight and analyze fragmentation patterns. (Note: Derivatization is often required for GC analysis of carboxylic acids).

Methodology:

-

Derivatization (Esterification):

-

React 4,4-Difluorobutanoic acid with a derivatizing agent (e.g., BF₃ in methanol) to convert it to its methyl ester. This increases volatility for GC analysis.

-

-

Sample Injection:

-

Dilute the derivatized sample in an appropriate solvent (e.g., dichloromethane).

-

Inject 1 µL of the solution into the GC-MS instrument.

-

-

Gas Chromatography:

-

Use a suitable capillary column (e.g., a DB-5ms).

-

Apply a temperature program to separate the analyte from any impurities or solvent. For example, hold at 50°C for 2 min, then ramp to 250°C at 10°C/min.

-

-

Mass Spectrometry:

-

The column eluent enters the ion source (typically set to EI at 70 eV).

-

The mass analyzer (e.g., a quadrupole) scans a mass range (e.g., m/z 35-300).

-

-

Data Analysis:

-

Identify the peak corresponding to the methyl 4,4-difluorobutanoate.

-

Analyze the mass spectrum of this peak, identifying the molecular ion and key fragment ions. Correlate the fragmentation pattern back to the original acid structure.

-

Caption: A simplified predicted fragmentation pathway for 4,4-Difluorobutanoic acid.

References

-

PubChem. 4,4-Difluorobutanoic acid. National Center for Biotechnology Information. [Link][7]

-

Chemistry LibreTexts. Spectroscopy of Carboxylic Acids and Nitriles. [Link][1]

-

Chemistry LibreTexts. Identifying the Presence of Particular Groups. [Link][6]

-

Doc Brown's Chemistry. 13C nmr spectrum of butanoic acid. [Link][4]

-

Wang, J., et al. Predictions of the Fluorine NMR Chemical Shifts of Perfluorinated Carboxylic Acids. The Journal of Physical Chemistry A. [Link][2][3]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Predictions of the fluorine NMR chemical shifts of perfluorinated carboxylic acids, CnF(2n+1)COOH (n = 6-8) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 13C nmr spectrum of butanoic acid C4H8O2 CH3CH2CH2COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of butyric acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 4,4-Difluorobutanoic acid | C4H6F2O2 | CID 21122143 - PubChem [pubchem.ncbi.nlm.nih.gov]

Strategic Sourcing and Application of 4,4-Difluorobutanoic Acid

The following guide is structured as a strategic technical whitepaper designed for medicinal chemists and sourcing managers. It moves beyond a simple vendor list to provide the technical intelligence required to evaluate suppliers and ensure material integrity.

A Technical Guide for Medicinal Chemistry & Drug Development

Executive Summary

4,4-Difluorobutanoic acid (CAS 944328-72-7) has emerged as a critical fluorinated building block in modern drug discovery. Its terminal difluoromethyl (

This guide provides a technical framework for sourcing this compound, understanding its synthesis-derived impurity profiles, and applying it effectively in lead optimization.

Chemical Intelligence & Technical Profile

| Property | Specification | Technical Note |

| CAS Number | 944328-72-7 | Verify against CAS 2366-62-3 (2,2-isomer) to avoid regioisomer errors. |

| IUPAC Name | 4,4-Difluorobutanoic acid | |

| Formula | MW: 124.09 g/mol | |

| Appearance | Colorless to light yellow liquid | Darkening indicates oxidation or polymerization of impurities. |

| Boiling Point | ~70-72°C @ 8 mmHg | High vacuum required for distillation; thermally sensitive. |

| pKa (Predicted) | ~4.4 – 4.5 | Slightly more acidic than butyric acid (4.82) due to |

| Storage | 2–8°C, Inert Atmosphere | Hygroscopic; store under Argon/Nitrogen. |

The Bioisosteric Advantage

The

Synthesis Logic & Impurity Landscape

Understanding the synthesis is the only way to validate a supplier's Certificate of Analysis (CoA). If you don't know how it was made, you don't know what impurities to look for.

Dominant Synthetic Route: Deoxofluorination

The most scalable industrial route involves the deoxofluorination of succinic semialdehyde derivatives using reagents like DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor®, followed by ester hydrolysis.

Figure 1: Primary synthetic pathway and critical impurity origins.

Critical Impurity Checkpoints

When evaluating a supplier's sample, specifically request data on these impurities:

-

Vinyl Fluorides (Elimination Products): Over-heating during fluorination can cause HF elimination, leading to 4-fluorobut-3-enoic acid derivatives. These are potent Michael acceptors and potential genotoxins.

-

Detection: Check

NMR for alkene protons (5.0–6.5 ppm).

-

-

Residual Aldehydes: Incomplete fluorination leaves the aldehyde group intact.

-

Detection: Check

NMR for aldehyde peak (~9.8 ppm).

-

-

Water Content: As a short-chain acid, it is hygroscopic. High water content alters stoichiometry in coupling reactions.

Supplier Evaluation & Commercial Landscape

Suppliers are categorized by their function in the supply chain. Do not rely solely on aggregators; trace the source to the manufacturer when possible.

Tier 1: Validated Catalog Suppliers (Research Scale: mg – 100g)

These suppliers typically hold stock and have verified internal QC.

-

Sigma-Aldrich (MilliporeSigma): High reliability, comprehensive CoA. Good for reference standards.

-

Combi-Blocks: Excellent balance of price and purity; often synthesizes in-house.

-

Enamine: Strong expertise in fluorinated building blocks; likely holds the largest inventory of analogs.

-

Fluorochem (UK): Specialized in fluorination chemistry; highly recommended for European researchers.

Tier 2: Bulk & Process Suppliers (Development Scale: kg+)

For scale-up, move to specialists who can handle HF chemistry and large-scale hydrolysis.

-

Pharmablock: Specialized in fragmentation and fluorinated scaffolds.

-

WuXi AppTec: Custom synthesis services capable of kg-scale deoxofluorination.

-

Oakwood Chemical: often has bulk quantities of fluorinated intermediates.[1]

The "Red Flag" Checklist

Before placing a bulk order, ask these three questions. If the supplier cannot answer, do not buy .

-

"What is the specific method of synthesis?" (If they don't know, they are just a trader).

-

"Can you provide a 19F NMR spectrum?" (Essential to distinguish from the 2,2-difluoro isomer).

-

"What is the water content (Karl Fischer)?" (Crucial for coupling efficiency).

Experimental Protocol: Handling & Activation

Safety Warning: 4,4-Difluorobutanoic acid is corrosive and can cause severe skin burns. Handle in a fume hood.

Standard Activation Workflow (Amide Coupling)

To use this acid in library synthesis (e.g., coupling to an amine):

-

Activation: Do not use thionyl chloride (

) if possible, as the high temperature required can degrade the terminal -

Preferred Method: Use HATU or T3P (Propylphosphonic anhydride).

-

Step 1: Dissolve 4,4-difluorobutanoic acid (1.0 equiv) in DMF/DCM.

-

Step 2: Add DIPEA (3.0 equiv) and HATU (1.1 equiv). Stir for 10 min.

-

Step 3: Add amine (1.0 equiv). Monitor by LCMS.

-

-

Workup: Acidify with 1M HCl to remove excess DIPEA, then extract. Avoid strong basic washes which might promote elimination of the fluorine.

References

-

PubChem Compound Summary. "4,4-Difluorobutanoic acid (CID 121960-22-3)." National Center for Biotechnology Information. [Link]

-

Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. [Link]

Sources

Navigating the Unseen Threat: A Technical Guide to the Safe Handling of 4,4-Difluorobutanoic Acid

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine atoms into organic molecules has revolutionized medicinal chemistry, offering unprecedented control over a compound's metabolic stability, lipophilicity, and binding affinity. Among the myriad of fluorinated building blocks, 4,4-Difluorobutanoic acid stands out as a valuable synthon in the development of novel therapeutics. However, the very properties that make this compound attractive to chemists also necessitate a profound respect for its potential hazards. This guide, intended for laboratory personnel and drug development professionals, provides an in-depth examination of the safety and handling precautions required for 4,4-Difluorobutanoic acid, moving beyond mere procedural lists to explain the causality behind each recommendation.

The Chemical and Toxicological Profile of 4,4-Difluorobutanoic Acid

4,4-Difluorobutanoic acid (CAS No. 944328-72-7) is a short-chain perfluoroalkyl carboxylic acid (PFCA) analogue.[1] While its specific toxicological profile is not as extensively studied as some longer-chain PFCAs, its known hazards, primarily derived from its corrosive nature and the potential for the release of hydrogen fluoride, demand stringent safety protocols.[2]

GHS Hazard Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), 4,4-Difluorobutanoic acid is classified as follows:

| Hazard Class | Category | Hazard Statement |

| Flammable Liquids | 4 | H227: Combustible liquid[1] |

| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage[1] |

| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Specific target organ toxicity — Single exposure | 3 | H335: May cause respiratory irritation |

The corrosive nature of 4,4-Difluorobutanoic acid is its most immediate and significant hazard.[1] Contact with skin or eyes can lead to severe chemical burns. Ingestion is harmful, and inhalation of its vapors can cause respiratory tract irritation. The combustible nature of the liquid also presents a fire hazard, particularly under heating.[1]

The Specter of Hydrogen Fluoride

Engineering Controls: The First Line of Defense

The primary strategy for mitigating the risks associated with 4,4-Difluorobutanoic acid is the implementation of robust engineering controls. These measures are designed to minimize the potential for exposure at the source.

The Chemical Fume Hood: A Non-Negotiable Requirement

All manipulations of 4,4-Difluorobutanoic acid, including weighing, transferring, and reactions, must be conducted within a properly functioning chemical fume hood.[5] This is crucial for two primary reasons:

-

Vapor Containment: The fume hood effectively captures and exhausts any vapors that may be released, preventing inhalation and minimizing the risk of respiratory irritation.[2]

-

Spill Containment: In the event of a spill, the fume hood provides a contained area, preventing the spread of the corrosive liquid to the general laboratory space.

Experimental Workflow: Handling 4,4-Difluorobutanoic Acid

Caption: A logical workflow for the safe handling of 4,4-Difluorobutanoic acid.

Personal Protective Equipment (PPE): The Last Barrier

While engineering controls are paramount, the use of appropriate Personal Protective Equipment (PPE) is a critical secondary measure to protect against accidental exposure.[5]

| PPE Category | Specification | Rationale |

| Eye Protection | Chemical splash goggles and a face shield | Goggles provide a seal around the eyes to protect against splashes. A face shield offers an additional layer of protection for the entire face from splashes of corrosive material.[6] |

| Hand Protection | Chemical-resistant gloves (e.g., Butyl or Neoprene) | Standard laboratory gloves (e.g., nitrile) may not provide adequate protection against prolonged contact with corrosive organic acids. Butyl and neoprene gloves offer superior resistance.[7] Always inspect gloves for pinholes or tears before use. |

| Body Protection | Flame-resistant lab coat with long sleeves | A lab coat protects the skin and personal clothing from splashes. Flame-resistant material is recommended due to the combustible nature of the acid. |

| Footwear | Closed-toe shoes | Protects the feet from spills. |

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is essential to prevent accidents and ensure the integrity of the compound.

Handling

-

Avoid Inhalation: Always handle in a well-ventilated area, preferably a chemical fume hood. Do not breathe vapors or mists.

-

Prevent Contact: Avoid contact with skin, eyes, and clothing.[5]

-

Grounding: When transferring larger quantities, ensure containers are properly grounded to prevent static discharge, which could ignite the combustible liquid.

Storage

-

Dedicated Storage: Store in a cool, dry, well-ventilated area away from incompatible materials.[8] A dedicated corrosives cabinet is recommended.[9]

-

Container Integrity: Keep containers tightly closed when not in use.[5] Ensure the container material is compatible with corrosive organic acids; high-density polyethylene (HDPE) or glass is typically suitable.[10]

-

Segregation: Store away from bases, oxidizing agents, and reactive metals.[5][9] Do not store with inorganic or oxidizing acids in the same secondary containment.[11]

Incompatibility and Hazardous Decomposition

Understanding the chemical incompatibilities of 4,4-Difluorobutanoic acid is crucial to prevent dangerous reactions.

Incompatible Materials

-

Strong Bases: Violent neutralization reactions can occur.

-

Strong Oxidizing Agents: Can lead to vigorous, potentially explosive reactions.[6]

-

Reactive Metals (e.g., sodium, potassium, magnesium): Can react to produce flammable hydrogen gas.[5]

Hazardous Decomposition Products

Upon heating, 4,4-Difluorobutanoic acid can decompose to produce hazardous fumes, including:[2]

-

Carbon oxides (CO, CO₂)

-

Hydrogen fluoride (HF) [2]

The formation of HF is of particular concern due to its high toxicity and corrosivity.[2]

Emergency Procedures: A Plan for the Unexpected

In the event of an exposure or spill, a rapid and informed response is critical to minimizing harm.

First Aid

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[2] Remove contaminated clothing while flushing. Seek immediate medical attention. Due to the potential for HF formation, the application of a 2.5% calcium gluconate gel to the affected area after flushing is recommended.[4]

-

Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[2] Seek immediate medical attention.

-

Inhalation: Move the affected person to fresh air.[2] If breathing is difficult, administer oxygen. Seek immediate medical attention.[4]

-

Ingestion: Do NOT induce vomiting.[2] Rinse the mouth with water and give the person a glass of water or milk to drink.[3] Seek immediate medical attention.

Emergency Response Decision Tree

Caption: A decision-making workflow for responding to emergencies involving 4,4-Difluorobutanoic acid.

Spill Cleanup

For a small, contained spill within a chemical fume hood:

-

Alert others: Inform personnel in the immediate area.

-

Don appropriate PPE: Including chemical splash goggles, a face shield, butyl or neoprene gloves, and a lab coat.

-

Neutralize: Cautiously cover the spill with a neutralizer for acids, such as sodium bicarbonate or a commercial acid spill kit.[4]

-

Absorb: Once neutralized, absorb the material with an inert absorbent, such as vermiculite or sand.

-

Collect: Carefully scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.

-

Decontaminate: Wipe the spill area with a soap and water solution, followed by a clean water rinse.

For large or uncontained spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.

Waste Disposal: A Responsible Conclusion

All waste containing 4,4-Difluorobutanoic acid must be treated as hazardous waste.

-

Segregation: Collect all waste, including contaminated PPE and spill cleanup materials, in a designated and clearly labeled hazardous waste container.[11]

-

Containerization: Use a compatible container, such as an HDPE bottle, for liquid waste.[10] Do not use metal containers.[10]

-

Disposal: Arrange for disposal through your institution's hazardous waste management program.[2] Do not dispose of 4,4-Difluorobutanoic acid down the drain.[12]

Conclusion: A Culture of Safety

4,4-Difluorobutanoic acid is a valuable tool in the arsenal of the modern drug discovery scientist. However, its utility is intrinsically linked to a comprehensive understanding and unwavering application of rigorous safety protocols. By moving beyond a checklist mentality to a deeper comprehension of the "why" behind each precaution, researchers can confidently and safely harness the potential of this and other fluorinated compounds, paving the way for the next generation of life-saving therapeutics.

References

- Synquest Labs. (n.d.). Safety Data Sheet: 4,4-Difluorobutanoic acid.

-

PubChem. (n.d.). 4,4-Difluorobutanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

- D-FACTOR™. (2019, December 30).

- Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for Perfluoroalkyls.

- University of Georgia Office of Research. (n.d.). Fluoboricacid-16872-11-0.docx.

- CAMEO Chemicals. (n.d.). DIFLUOROPHOSPHORIC ACID.

- Corrosive Storage Guidelines. (n.d.).

- The Chemistry Blog. (2024, June 5). Safe Handling of Corrosive Chemicals.

- Princeton EHS. (n.d.).

- Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for Perfluoroalkyls.

- University of Waterloo. (2022, October). Organic Acids Chemical Storage Sheet.

- Chemical Storage Guidelines: Safely Handling Acids, Bases, and Solvent. (2025, March 25).

- LSU. (n.d.).

- EHSO Manual 2025-2026. (2025, December 22). Hazardous Waste.

- GOV.UK. (2024, October 10).

- USU | Office of Research Environmental Health and Safety. (n.d.).

- Fisher Scientific. (2025, December 22).

- Minnesota Department of Health. (2021, September). Perfluorobutanoic acid (PFBA) Air toxicological summary.

- ACTenviro. (2024, July 19). How To Effectively Handle and Manage Corrosive Chemicals.

- Weill Cornell Medicine. (n.d.). Print-And-Go Sheet: Hydrofluoric Acid Post-Exposure Guidance.

- Dartmouth Policy Portal. (n.d.). Hazardous Waste Disposal Guide.

- Yale Environmental Health & Safety. (2023, June).

- Pfaltz & Bauer. (n.d.).

- Purdue University. (n.d.). Hazardous Waste Disposal Guidelines.

Sources

- 1. 4,4-Difluorobutanoic acid | C4H6F2O2 | CID 21122143 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. synquestlabs.com [synquestlabs.com]

- 3. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 4. ehs.yale.edu [ehs.yale.edu]

- 5. research.uga.edu [research.uga.edu]

- 6. fishersci.com [fishersci.com]

- 7. Incompatible Chemicals | Office of Research Environmental Health and Safety | USU [research.usu.edu]

- 8. Environmental Services [republicservices.com]

- 9. safety.fsu.edu [safety.fsu.edu]

- 10. purdue.edu [purdue.edu]

- 11. uwaterloo.ca [uwaterloo.ca]

- 12. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]

4,4-Difluorobutanoic Acid: A Strategic Building Block in Organic Synthesis

Executive Summary

4,4-Difluorobutanoic acid (CAS: 133766-41-9 / 944328-72-7) represents a critical fluorinated aliphatic building block in modern medicinal chemistry. Its structural uniqueness lies in the terminal difluoromethyl (

Chemical Profile & Properties[1][2][3][4][5][6][7][8][9]

| Property | Data |

| IUPAC Name | 4,4-Difluorobutanoic acid |

| CAS Number | 133766-41-9 (generic), 944328-72-7 (specific) |

| Molecular Formula | |

| Molecular Weight | 124.09 g/mol |

| Physical State | Colorless to pale yellow liquid / Low-melting solid |

| Acidity (pKa) | ~4.5 (Est.[1] slightly lower than butyric acid due to F-inductive effect) |

| Bioisosterism | |

| Stability | Stable under standard conditions; |

Synthesis of the Building Block

The most robust and scalable route to 4,4-difluorobutanoic acid utilizes a radical addition mechanism to acrylic acid. This method avoids the use of harsh fluorinating agents (like

Protocol: Radical Addition-Reduction Sequence

This "Self-Validating System" relies on the distinct color change and phase behavior of the dithionite reaction.

Step 1: Radical Addition (Formation of 4-bromo-4,4-difluorobutanoic acid)

-

Reagents: Acrylic acid (1.0 eq), Dibromodifluoromethane (

, 1.5 eq), Sodium Dithionite ( -

Solvent: Acetonitrile / Water (4:1 v/v).

-

Procedure:

-

Dissolve acrylic acid in the

mixture. -

Cool to 0°C. Add

(liquid). -

Add solid

followed by portion-wise addition of -

Observation: The reaction is exothermic; maintain temperature <10°C. The mixture will turn from clear to opaque/yellowish.

-

Stir at ambient temperature for 4 hours. Monitor via GC/MS (disappearance of acrylic acid).[2][3]

-

Workup: Acidify with 1M HCl, extract with Ethyl Acetate, dry over

, and concentrate. -

Yield: Typically 70-85% of the brominated intermediate.

-

Step 2: Reductive Debromination

-

Reagents: Zinc dust (3.0 eq), Acetic Acid (solvent/proton source), catalytic

. -

Procedure:

-

Dissolve the crude 4-bromo-4,4-difluorobutanoic acid in glacial acetic acid.

-

Add activated Zinc dust slowly (exothermic).

-

Reflux for 2-3 hours.

-

Validation:

NMR shift changes from -

Purification: Filter zinc, concentrate, and distill under reduced pressure.

-

Figure 1: Synthetic workflow for the preparation of 4,4-difluorobutanoic acid from acrylic acid.[3]

Synthetic Utility & Applications

Synthesis of GABA Analogs (Difluoro-GABA)

4,4-Difluorobutanoic acid is the direct precursor to 4-amino-4,4-difluorobutanoic acid (and its isomer 2-amino-4,4-difluorobutanoic acid), which are potent GABA aminotransferase (GABA-T) inhibitors.

-

Mechanism: The acid is converted to the acid chloride, followed by alpha-bromination (Hell-Volhard-Zelinsky) and subsequent amination. Alternatively, for the 4-amino variant, Curtius rearrangement of a glutaric acid derivative is often employed.

-

Significance: The fluorine atoms lower the pKa of the amine, increasing blood-brain barrier (BBB) permeability compared to non-fluorinated GABA.

Peptidomimetics: The "Difluoroethyl" Effect

In peptide chemistry, the 4,4-difluorobutyryl group is used to cap N-termini or as a side-chain modification.

-

Lipophilicity: The

group increases -

H-Bonding: The

bond can act as a weak hydrogen bond acceptor, while the polarized

Heterocycle Formation

The acid functionality allows for cyclization reactions to form fluorinated lactams and lactones.

-

Reaction: Condensation with 1,2-diamines or amino-alcohols leads to 5- or 6-membered heterocycles with a pendant

group. -

Example: Reaction with hydrazine yields 3-(difluoromethyl)dihydropyrazolones, scaffolds found in agrochemicals and kinase inhibitors.

Figure 2: Divergent synthetic applications of 4,4-difluorobutanoic acid in drug discovery.

Handling & Safety (MSDS Highlights)

-

Corrosivity: The free acid is corrosive to skin and eyes (Skin Corr. 1B). Handle with gloves and eye protection.

-

Volatility: Low molecular weight fluorinated acids can be volatile; use fume hoods.

-

HF Generation: Under extreme basic conditions or high thermal stress (>200°C), there is a risk of HF elimination. Avoid contact with glass at high temperatures if elimination is suspected; use Teflon/PFA vessels for harsh condition screenings.

References

-

Synthesis via Radical Addition: Rong, J., & Keese, R. (1990). "Preparation of 4-bromo-4,4-difluorobutanoic acid derivatives." Tetrahedron Letters, 31(39), 5615-5616. Link

-

GABA Analog Applications: Qiu, J., & Silverman, R. B. (2000). "A new class of conformationally rigid analogues of 4-amino-5-fluoropentanoic acid." Journal of Medicinal Chemistry, 43(4), 706-720. Link

-

Fluorine in Medicinal Chemistry: Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Pharmacophores and Metabolic Soft Spots." Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

-

Chiral Amino Acid Synthesis: Yajima, T., & Nagano, H. (2007). "Photoinduced Diastereoselective Addition of Perfluoroalkyl Iodides to Acrylic Acid Derivatives." Organic Letters, 9(13), 2513–2515.[1] Link

-

Patent on Pesticidal Derivatives: "Substituted heterocyclic or carbocyclic ring compounds having pesticidal activity." WO1995024403.[4] Link

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. prepchem.com [prepchem.com]

- 3. WO1994006777A1 - Heterocyclic compounds wiht parasitical activity - Google Patents [patents.google.com]

- 4. AU685242B2 - (4,4-difluorobut-3-enylthio)-substituted heterocyclic or carbocyclic ring compounds having pesticidal activity - Google Patents [patents.google.com]

Potential applications of 4,4-Difluorobutanoic acid in medicinal chemistry

This guide provides an in-depth technical analysis of 4,4-Difluorobutanoic acid , a specialized fluorinated building block.

Executive Summary

4,4-Difluorobutanoic acid (CAS: 944328-72-7; Note: CAS 462-26-0 refers to 2-fluoroethyl acetate) is a critical fluorinated aliphatic intermediate.[1] In modern drug discovery, it serves two primary functions:

-

Bioisosteric Replacement: It acts as a metabolically stable mimic of succinic semialdehyde and aliphatic alcohols, leveraging the unique properties of the terminal difluoromethyl (

) group. -

Metabolic Modulation: As a

-difluoro substituted acid, it modifies the pKa and lipophilicity of lead compounds, often blocking metabolic oxidation at the terminal position of aliphatic chains.

This guide details its physicochemical properties, synthetic utility, and applications in designing GABA-transaminase inhibitors and heterocyclic scaffolds.

Part 1: Physicochemical Profile & The Fluorine Effect

The strategic value of 4,4-difluorobutanoic acid lies in the difluoromethyl (

The Lipophilic Hydrogen Bond Donor

The

-

H-Bond Acidity: The polarized C-H bond (due to two electron-withdrawing fluorines) can donate a hydrogen bond to receptors, similar to -OH.

-

Lipophilicity: Unlike -OH, which is hydrophilic, the

group increases lipophilicity (LogP), enhancing membrane permeability.

pKa Modulation

The fluorine atoms at the

| Compound | Structure | Approx.[1][2][3][4][5][6][7][8][9][10][11] pKa | LogP (Calc) |

| Butanoic Acid | 4.82 | 0.79 | |

| 4,4-Difluorobutanoic Acid | ~4.2 - 4.4 | 0.95 | |

| 4,4,4-Trifluorobutanoic Acid | 4.15 | 1.20 |

Data Note: pKa values are estimated based on Hammett equation extrapolations for

Part 2: Synthetic Access & Methodologies

Direct synthesis of 4,4-difluorobutanoic acid typically proceeds via the deoxyfluorination of carbonyl precursors. The most robust route involves Succinic Semialdehyde .

Primary Synthetic Route: Deoxyfluorination

This protocol utilizes Diethylaminosulfur trifluoride (DAST) or Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) to convert the aldehyde of succinic semialdehyde esters to the difluoromethyl group, followed by hydrolysis.

Reaction Scheme:

-

Esterification: Succinic semialdehyde

Ethyl 4-oxobutanoate. -

Fluorination: Ethyl 4-oxobutanoate + DAST

Ethyl 4,4-difluorobutanoate. -

Hydrolysis: Ethyl 4,4-difluorobutanoate + LiOH

4,4-Difluorobutanoic acid .

Experimental Protocol: Deoxyfluorination of Ethyl 4-oxobutanoate

-

Reagents: Ethyl 4-oxobutanoate (1.0 eq), DAST (1.2 eq), Dichloromethane (DCM).

-

Conditions:

to Room Temperature (RT),

Step-by-Step Procedure:

-

Setup: Flame-dry a 250 mL round-bottom flask and purge with nitrogen. Add Ethyl 4-oxobutanoate (10 mmol) dissolved in anhydrous DCM (50 mL).

-

Addition: Cool the solution to

. Add DAST (12 mmol) dropwise via syringe over 20 minutes. Caution: DAST reacts violently with water. -

Reaction: Stir at

for 1 hour, then allow the mixture to warm to RT slowly overnight. -

Quench: Cool to

. Slowly add saturated aqueous -

Extraction: Extract with DCM (

). Wash combined organics with brine, dry over -

Purification: Purify the ester via silica gel flash chromatography (Hexanes/EtOAc).

-

Hydrolysis: Dissolve the ester in THF/Water (1:1), add LiOH (2 eq), and stir at RT for 4 hours. Acidify with 1M HCl to pH 2 and extract to yield 4,4-difluorobutanoic acid .

Part 3: Medicinal Chemistry Applications

GABA Transaminase (GABA-T) Inhibition

4,4-Difluorobutanoic acid is a structural analog of Succinic Semialdehyde (SSA) , the metabolic product of GABA.

-

Mechanism: GABA-T converts GABA to SSA. Inhibitors often mimic the transition state or the product to block the active site.

-

Utility: While the acid itself is a weak inhibitor, it serves as a precursor to 4-amino-4,4-difluorobutanoic acid (a difluoro-GABA analog). This amine derivative is a mechanism-based inactivator of GABA-T, functioning similarly to Vigabatrin but with distinct electronic properties due to the terminal fluorines.

Bioisostere of Succinic Semialdehyde

In metabolic pathways where SSA is an intermediate (e.g., GHB synthesis), 4,4-difluorobutanoic acid acts as a non-oxidizable mimic. The

Heterocycle Construction

The acid functionality allows for facile coupling to hydrazines or amidines, generating difluoromethylated heterocycles.

-

Pyridazinones: Reaction with hydrazine yields 6-(difluoromethyl)-4,5-dihydropyridazin-3(2H)-one scaffolds, which are privileged structures in cardiovascular and anti-inflammatory drug discovery.

Part 4: Visualizations

Diagram 1: Metabolic Interference & Bioisosterism

This diagram illustrates how 4,4-difluorobutanoic acid mimics Succinic Semialdehyde and blocks downstream oxidation.

Caption: The CF2H group mimics the aldehyde of Succinic Semialdehyde but resists oxidation by SSADH.

Diagram 2: Synthetic Workflow for Heterocycles

Workflow for converting 4,4-difluorobutanoic acid into a difluoromethyl-pyridazinone scaffold.

Caption: Conversion of 4,4-difluorobutanoic acid to bioactive pyridazinone scaffolds.

References

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

-

Zafrani, Y., et al. (2017). Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Journal of Medicinal Chemistry. Link

-

PubChem. (2025).[1][6] 4,4-Difluorobutanoic acid (Compound Summary). National Library of Medicine. Link

- Silverman, R. B. (1991). Mechanism-Based Enzyme Inactivation: Chemistry and Biomedical Applications. CRC Press.

-

Erickson, J. A., & McLoughlin, J. I. (1995). Hydrogen Bond Donor Properties of the Difluoromethyl Group. Journal of Organic Chemistry. Link

Sources

- 1. 4,4-Difluorobutanoic acid | C4H6F2O2 | CID 21122143 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. indiamart.com [indiamart.com]

- 3. 462-26-0 | 2-Fluoroethyl acetate - AiFChem [aifchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 4-Aminobutyrate transaminase - Wikipedia [en.wikipedia.org]

- 6. 462-26-0(Ethanol, 2-fluoro-,1-acetate) | Kuujia.com [ko.kuujia.com]

- 7. indiamart.com [indiamart.com]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. GABA transaminase inhibitor - Wikipedia [en.wikipedia.org]

- 10. Bioisosteres | News | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 11. Diamine Biosynthesis: Research Progress and Application Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 12. US20080004465A1 - Process for the Preparation of 4,4-Difluoro-3-Oxobutanoic Acid Esters - Google Patents [patents.google.com]

Technical Guide: Biological Activity & Applications of 4,4-Difluorobutanoic Acid Derivatives

Topic: Biological Activity of 4,4-Difluorobutanoic Acid Derivatives Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

The 4,4-difluorobutanoic acid scaffold represents a specialized motif in medicinal chemistry, distinct from its non-fluorinated parent (butyric acid) and its monofluoro-analogs. Its biological utility is defined by two opposing properties: bioisosteric mimicry in amino acid analogs and specific metabolic toxicity in fatty acid catabolism.

This guide provides a technical deep-dive into the pharmacology of this scaffold, focusing on its role as a phosphoserine mimetic (via the 2-amino derivative) and the nephrotoxic mechanism of its metabolic byproduct, difluoroacetic acid. Unlike monofluoroacetate, which is lethal due to aconitase inhibition, the 4,4-difluoro motif follows a divergent toxicological pathway targeting the renal proximal tubules.

Chemical Biology & Pharmacophore Analysis[1]

The "Fluorine Effect" on the Butanoic Scaffold

The introduction of a gem-difluoro group at the C4 position fundamentally alters the physicochemical properties of the butanoic acid chain.

-

pKa Modulation: The electronegativity of the fluorine atoms exerts a strong inductive effect (

), lowering the pKa of the carboxylic acid (approx. pKa ~3.5–4.0) compared to butyric acid (pKa 4.82). This increases the ionization fraction at physiological pH. -

Lipophilicity & Bioisosterism: The

group acts as a lipophilic bioisostere for oxygen or a carbonyl group. In the context of 4,4-difluorobutanoic acid derivatives, the

Structural Classification of Derivatives

| Derivative Class | Key Compound | Primary Biological Activity |

| Amino Acid Analog | 2-Amino-4,4-difluorobutanoic acid (F2Pab) | Phosphoserine Mimic: Non-hydrolyzable surrogate for phosphorylated serine in signaling proteins (e.g., p53). |

| Fatty Acid Analog | 4,4-Difluorobutanoic acid | Metabolic Probe: Substrate for |

| GABA Analog | 4,4-Difluoro-GABA | GABA-AT Substrate/Inhibitor: Modulates GABAergic signaling (distinct from vinyl-GABA). |

Key Mechanisms of Action

Phosphoserine Mimicry (The F2Pab System)